3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole
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Overview
Description
3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole is a chemical compound with the molecular formula C7H13NO It is a heterocyclic compound that contains a furan ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a furan derivative, followed by cyclization to form the fused ring system. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
Hexahydro-1H-furo[3,4-c]pyrrole: A similar compound with a slightly different structure.
1H-Furo[3,4-c]pyrrole-4-carboxylic acid: Another related compound with different functional groups.
Uniqueness
3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole is unique due to its specific methyl substitution, which can influence its chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
3a-methyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole |
InChI |
InChI=1S/C7H13NO/c1-7-4-8-2-6(7)3-9-5-7/h6,8H,2-5H2,1H3 |
InChI Key |
TXLAYODJGYCSDO-UHFFFAOYSA-N |
Canonical SMILES |
CC12CNCC1COC2 |
Origin of Product |
United States |
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